molecular formula C9H16N2O5 B14763651 (S)-5-Amino-2-(((S)-1-carboxyPropyl)amino)-5-oxopentanoic acid

(S)-5-Amino-2-(((S)-1-carboxyPropyl)amino)-5-oxopentanoic acid

Cat. No.: B14763651
M. Wt: 232.23 g/mol
InChI Key: LGDYPMBAVODMSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-gamma-Glu-Abu-OH typically involves the condensation of gamma-glutamyl and 2-aminobutyric acid. The reaction is usually carried out in an aqueous medium with the aid of coupling agents such as carbodiimides. The reaction conditions often include a pH range of 7-9 and a temperature of 25-30°C .

Industrial Production Methods

Industrial production of H-gamma-Glu-Abu-OH involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

H-gamma-Glu-Abu-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-gamma-Glu-Abu-OH has several scientific research applications:

Mechanism of Action

H-gamma-Glu-Abu-OH exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species (ROS) by forming conjugates with electrophilic compounds. The compound interacts with molecular targets such as glutathione peroxidase and glutathione S-transferase, which are involved in the redox regulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-gamma-Glu-Abu-OH is unique due to its specific amino acid composition, which imparts distinct biochemical properties. Unlike glutathione, it does not contain cysteine, which makes it less prone to forming disulfide bonds. This characteristic can be advantageous in certain biochemical applications where stability is crucial .

Properties

Molecular Formula

C9H16N2O5

Molecular Weight

232.23 g/mol

IUPAC Name

5-amino-2-(1-carboxypropylamino)-5-oxopentanoic acid

InChI

InChI=1S/C9H16N2O5/c1-2-5(8(13)14)11-6(9(15)16)3-4-7(10)12/h5-6,11H,2-4H2,1H3,(H2,10,12)(H,13,14)(H,15,16)

InChI Key

LGDYPMBAVODMSA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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